methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate
Description
Methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate is a brominated pyrazole derivative featuring a methyl ester at position 3, a bromo substituent at position 4, and an isopropyl group at position 3. Pyrazole derivatives are widely studied for their structural versatility, electronic properties, and applications in medicinal chemistry and materials science. The bromine atom enhances reactivity for further functionalization (e.g., cross-coupling reactions), while the isopropyl group contributes steric bulk and lipophilicity. The methyl ester improves solubility and serves as a handle for hydrolysis to carboxylic acids.
Properties
IUPAC Name |
methyl 4-bromo-5-propan-2-yl-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-4(2)6-5(9)7(11-10-6)8(12)13-3/h4H,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSRGZZMUJBCMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NN1)C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated ketone or diketone, under acidic or basic conditions.
Bromination: The pyrazole intermediate is then brominated at the 4-position using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Esterification: The carboxylic acid group at the 3-position is esterified using methanol and a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane.
Esterification: Methanol and sulfuric acid or hydrochloric acid.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Reduction: Methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-methanol.
Oxidation: Methyl 4-bromo-5-(carboxypropyl)-1H-pyrazole-3-carboxylate.
Scientific Research Applications
Methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Chemical Synthesis: The compound can be employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and ester group can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with the target molecules, influencing their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
The substituents at positions 3, 4, and 5 significantly influence the compound’s physicochemical and reactive properties. Below is a comparative analysis with key analogs:
Table 1: Substituent Comparison of Brominated Pyrazole Derivatives
*Calculated based on formula C₈H₁₁BrN₂O₂.
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in the ethyl ester analog (Table 1, row 2) increases electrophilicity at the pyrazole core, making it more reactive toward nucleophiles compared to the isopropyl group in the target compound .
- Melting Points : The ethyl ester analog with CF₃ has a higher melting point (131–133°C) due to stronger intermolecular interactions (e.g., dipole-dipole forces) compared to esters with alkyl groups .
Spectroscopic and Analytical Data
IR and NMR data from analogs provide insights into the target compound’s expected characteristics:
- IR Spectroscopy : A strong C=O stretch near 1670 cm⁻¹ (ester) and N-H stretches around 3385 cm⁻¹ (pyrazole NH) are consistent across analogs .
- ¹H-NMR : The isopropyl group in the target compound would show a septet (~1.2 ppm, CH) and doublets (~0.9–1.1 ppm, CH₃), distinct from the trifluoromethyl singlet in the CF₃ analog .
Biological Activity
Methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by:
- A bromine atom at the 4-position,
- An isopropyl group at the 5-position,
- A methyl ester group at the 3-position of the pyrazole ring.
Its molecular formula is with a molecular weight of approximately 245.09 g/mol. The structural features contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. The bromine atom and ester group facilitate non-covalent interactions such as hydrogen bonding and van der Waals forces, which can modulate enzyme activity and receptor binding.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. In studies assessing antibacterial activity against both Gram-positive and Gram-negative bacteria, this compound demonstrated promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Anticancer Potential
Recent studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds structurally related to this compound have shown cytotoxic effects on various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | SF-268 | 12.50 |
| Compound C | NCI-H460 | 42.30 |
These findings suggest that modifications in the pyrazole structure can significantly influence anticancer activity .
Study on Anticancer Activity
In a recent study focusing on the synthesis and evaluation of pyrazole derivatives, this compound was assessed for its effects on cell viability in various cancer cell lines. The results indicated that the compound exhibited moderate cytotoxicity, with an IC50 value in the micromolar range, suggesting potential for further development as an anticancer agent .
Applications in Medicinal Chemistry
This compound serves as a valuable building block in medicinal chemistry. Its ability to act as a probe or ligand in biochemical assays allows researchers to study enzyme activity and receptor binding mechanisms. Additionally, it has potential applications in developing pharmaceuticals targeting neurological and inflammatory disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
